Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-4-7-11-10(12)6-5-9-15-11/h4,7-8,15H,5-6,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVRSCVUIGOYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for monitoring and controlling the reaction parameters. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The purification steps may involve crystallization or recrystallization techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Substituted carbamates
Scientific Research Applications
Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- Tetrahydroquinoline derivatives are preferred for neurological targets due to their planar aromaticity, whereas benzoxazole cores () are leveraged in agrochemicals for oxidative stability .
- Biisoquinolines with trifluoromethyl groups () exhibit lower synthetic yields (40.5%) compared to simpler carbamates, likely due to steric and electronic challenges .
Substituent Effects on the Tetrahydroquinoline Ring
Key Findings :
- Propyl-linked derivatives () show higher molecular weights (290.41 vs. 262.35), which may influence pharmacokinetics .
Carbamates with Heterocyclic Attachments
Key Findings :
Biological Activity
Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate (CAS Number: 885951-72-4) is an organic compound that belongs to the carbamate class. It is characterized by a tert-butyl group attached to the nitrogen of a carbamate moiety linked to a tetrahydroquinoline ring. The unique structural features of this compound suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to their active sites or modulate receptor signaling pathways. This interaction is crucial for its potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of tetrahydroquinoline possess significant antibacterial and antifungal activities. The exact mechanism through which this compound exerts its antimicrobial effects requires further investigation but may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Anticancer Activity
Tetrahydroquinoline derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific research findings indicate:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 12.5 | Apoptosis |
| Study 2 | MCF-7 | 15.0 | Cell cycle arrest |
| Study 3 | A549 | 10.0 | Inhibition of migration |
These findings highlight the potential of this compound in cancer therapy; however, more comprehensive studies are needed to validate these effects and elucidate the underlying mechanisms.
Neuroprotective Effects
Emerging research suggests that tetrahydroquinoline derivatives may exhibit neuroprotective effects. This compound could potentially protect neuronal cells from oxidative stress and apoptosis. This property may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various tetrahydroquinoline derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the proliferation of breast cancer cells (MCF-7). The study noted that treatment with this compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic protein levels.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via carbamate protection of the tetrahydroquinoline amine group. A common approach involves reacting 5-amino-1,2,3,4-tetrahydroquinoline with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic amounts of DMAP or triethylamine are often added to enhance reactivity .
- Optimization : Yield improvements (≥80%) can be achieved by controlling stoichiometry (1.2–1.5 equivalents of Boc₂O) and reaction temperature (0–25°C). Monitoring via TLC or LC-MS ensures completion. Post-synthesis purification uses column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet for 9H) and the carbamate carbonyl (δ ~155 ppm in ¹³C NMR). The tetrahydroquinoline protons appear as multiplet clusters between δ 1.5–3.0 ppm (cyclohexene-like environment) .
- IR : Strong absorption at ~1700 cm⁻¹ confirms the carbamate C=O stretch.
Advanced Research Questions
Q. How can diastereoselectivity challenges in related carbamate derivatives inform the synthesis of this compound?
- Mechanistic Insight : Steric hindrance from the tert-butyl group often dictates regioselectivity. For example, in analogous systems, hydrogen bonding between the carbamate oxygen and adjacent NH groups (e.g., in tetrahydroquinoline) stabilizes specific conformers, favoring one diastereomer .
- Experimental Design : To mitigate selectivity issues, use chiral auxiliaries or enantiopure starting materials. Solvent polarity (e.g., switching from DCM to toluene) can also influence transition-state stabilization .
Q. How should researchers address contradictions in crystallographic data for carbamate derivatives?
- Case Study : A 2016 study on tert-butyl carbamates revealed discrepancies between predicted and observed crystal packing due to unexpected C=O···H-N hydrogen bonds. These interactions were resolved via high-resolution X-ray diffraction (0.8 Å) and Hirshfeld surface analysis .
- Recommendation : Always cross-validate crystallographic data with computational models (e.g., DFT for lattice energy calculations). For ambiguous cases, variable-temperature XRD or neutron diffraction clarifies thermal motion effects .
Q. What computational strategies predict the reactivity of tert-butyl N-(tetrahydroquinolin-5-yl)carbamate in nucleophilic substitution reactions?
- Modeling Tools : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic attack. For example, the carbamate carbonyl is less reactive than the tetrahydroquinoline NH due to electron withdrawal by the tert-butyl group .
- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots from NMR reaction monitoring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
